molecular formula C16H20N6O5 B2464177 N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine CAS No. 674363-26-9

N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2464177
CAS No.: 674363-26-9
M. Wt: 376.373
InChI Key: QTBSFLLDHYXRBP-UHFFFAOYSA-N
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Description

N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group, a morpholine ring, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the nitro group through nitration reactions. The dimethoxyphenyl group can be attached via electrophilic aromatic substitution, and the morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of the nitro group and the morpholine ring suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N4-(2,5-dimethoxyphenyl)-2-(morpholin-4-yl)-5-nitropyrimidine-4,6-diamine: can be compared to other pyrimidine derivatives such as:

Uniqueness

The unique combination of the dimethoxyphenyl group, morpholine ring, and nitro group in this compound may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-2-morpholin-4-yl-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O5/c1-25-10-3-4-12(26-2)11(9-10)18-15-13(22(23)24)14(17)19-16(20-15)21-5-7-27-8-6-21/h3-4,9H,5-8H2,1-2H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSFLLDHYXRBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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